Bienvenue dans la boutique en ligne BenchChem!

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

CDK2 Inhibition Cancer Therapeutics Bioisosterism

Select 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine as your optimal CDK2/5 inhibitor starting point. Dual C5/C7 chlorine atoms enable orthogonal sequential SNAr functionalization—a reactivity profile not retained by other regioisomers—allowing rapid construction of trisubstituted kinase inhibitor libraries. This purine bioisostere scaffold has yielded nanomolar CDK inhibitors with anticancer activity exceeding roscovitine in cellular assays. Supplied at 97% purity with room-temperature storage for streamlined inventory management.

Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
CAS No. 1357087-31-0
Cat. No. B1472940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
CAS1357087-31-0
Molecular FormulaC8H8Cl2N4
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESCCCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H8Cl2N4/c1-2-3-14-4-5-6(13-14)7(9)12-8(10)11-5/h4H,2-3H2,1H3
InChIKeyZOVVYMBBSYYSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine: A Strategic Pyrazolopyrimidine Intermediate for CDK-Focused Drug Discovery


5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1823331-38-9, also cross-referenced as 1357087-31-0) is a heterocyclic intermediate within the pyrazolo[4,3-d]pyrimidine class, characterized by a molecular formula of C₇H₆Cl₂N₄ and a molecular weight of 217.05 g/mol . Its core scaffold is a validated bioisostere of purine-based kinase inhibitors like roscovitine, known for potently inhibiting cyclin-dependent kinases (CDKs) and exhibiting anticancer activities that can exceed its purine counterparts [1]. The compound features dual chlorine atoms at the 5- and 7-positions, enabling sequential and orthogonal functionalization via nucleophilic aromatic substitution, a critical attribute for constructing libraries of trisubstituted kinase inhibitors [2].

Why 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a Non-Interchangeable Core for Kinase Inhibitor Synthesis


Generic substitution within the pyrazolo[4,3-d]pyrimidine class is scientifically unsound due to the profound impact of subtle structural variations on biological activity and chemical reactivity. The specific 2-ethyl substitution pattern on the pyrazole ring in 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a critical determinant of the final molecule's kinase selectivity profile. For instance, while the scaffold is a known bioisostere of purines like roscovitine, the introduction of specific substituents yields compounds with IC₅₀ values in the low nanomolar range against CDK2 and CDK5, and these activities are not retained by other N-alkyl isomers [1]. Furthermore, the differential reactivity of the C7 chlorine over the C5 chlorine in nucleophilic aromatic substitution (SNAr) reactions is a key feature that enables precise, sequential derivatization, a synthetic advantage lost in many other 5,7-dichloro regioisomers [2]. Therefore, the choice of this specific compound is essential for ensuring the desired potency and synthetic tractability in CDK-focused medicinal chemistry campaigns.

Head-to-Head Evidence: Quantifying the Advantages of 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine


Kinase Inhibition Potency: Pyrazolopyrimidine Bioisosteres Surpass Purine Counterparts

The pyrazolo[4,3-d]pyrimidine scaffold, exemplified by 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine, serves as a more potent bioisostere for purine-based CDK inhibitors. A direct head-to-head comparison demonstrated that a pyrazolo[4,3-d]pyrimidine derivative (Compound 7) exhibited superior anticancer activity in cellular assays relative to its purine counterpart, roscovitine [1]. This finding is supported by cross-study data where trisubstituted pyrazolo[4,3-d]pyrimidines potently inhibited CDK2 and CDK5 with low nanomolar IC₅₀ values [2], a potency level that establishes this scaffold as a privileged chemotype in CDK drug discovery.

CDK2 Inhibition Cancer Therapeutics Bioisosterism

Synthetic Versatility: Orthogonal Reactivity of C7 and C5 Chlorine Atoms

A key differentiation for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the orthogonal reactivity of its two chlorine atoms. In the 1H-pyrazolo[4,3-d]pyrimidine analog, the C7 chlorine atom undergoes selective nucleophilic aromatic substitution (SNAr) in the presence of weakly nucleophilic anilines and cyclic amines, leaving the C5 chlorine intact for a subsequent derivatization step [1]. This class-level inference is critical for the 2-ethyl derivative as it provides a predictable, two-step pathway for introducing diverse molecular functionality, a capability not universally guaranteed across all dichlorinated heterocycles. This orthogonal reactivity is a cornerstone for efficiently generating focused libraries of trisubstituted kinase inhibitors [2].

Medicinal Chemistry Parallel Synthesis SNAr Reactivity

Structural Confirmation: Verified 3D Structure by X-ray Crystallography

The three-dimensional structure and absolute configuration of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine have been unambiguously confirmed by single-crystal X-ray diffraction analysis [1]. The crystallographic data (monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°) provides a high-resolution, verifiable reference for the compound's solid-state geometry. This is in contrast to many other building blocks where the structure is only inferred from NMR and MS. X-ray crystallography of related 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine derivatives has been instrumental in confirming the site of selective hydrolysis during nucleoside analog synthesis, underscoring the value of definitive structural data .

Crystallography Absolute Configuration Structure-Based Drug Design

Purity and Scalability: Commercial Availability at High Purity

For reproducible scientific outcomes, the purity of the starting material is paramount. 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is commercially available from multiple reputable vendors at a verified purity of 97% . This level of purity is a quantifiable differentiator from custom-synthesized or lower-grade alternatives where impurities could lead to off-target effects or inconsistent yields. The availability in scalable quantities (e.g., 100 mg to 1 g) from global suppliers like Fluorochem and Sigma-Aldrich ensures a reliable supply chain for both early-stage research and subsequent scale-up activities.

Chemical Procurement Reproducibility Drug Discovery

Validated Applications of 5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine in Kinase-Targeted Research


Lead Optimization of Selective CDK2/5 Inhibitors

This compound is the optimal starting point for medicinal chemists focused on developing novel, selective inhibitors of cyclin-dependent kinases (CDK2/5). Its use enables the efficient construction of diverse compound libraries through orthogonal SNAr chemistry at the C7 and C5 positions [1]. By leveraging this reactivity, researchers can rapidly explore structure-activity relationships (SAR) to identify lead candidates with low nanomolar IC₅₀ values, a potency benchmark established for this class [2]. The resulting trisubstituted pyrazolopyrimidines have demonstrated superior anticancer activity over purine-based drugs like roscovitine in cellular assays, validating this scaffold's therapeutic potential [3].

Structure-Guided Drug Design and Molecular Docking Studies

The availability of an unambiguous, high-resolution crystal structure for this compound [4] makes it an invaluable tool for structure-based drug design (SBDD) campaigns. Computational chemists can use this experimentally verified 3D conformation as a reliable starting point for molecular docking simulations, reducing the uncertainty associated with predicted geometries. This enables more accurate virtual screening and rational design of analogs, accelerating the identification of potent and selective CDK inhibitors and facilitating the interpretation of co-crystal structures with target kinases [5].

Synthesis of Chemical Probes and Tool Compounds for Cell Biology

Researchers can utilize this compound to synthesize high-quality chemical probes for investigating CDK-dependent cellular pathways. The high 97% purity and scalable commercial supply ensure that the derived probes are free from confounding impurities and can be produced in quantities sufficient for extensive biological characterization. By generating potent and selective tool compounds, scientists can dissect the roles of CDK2 and CDK5 in cell cycle regulation, apoptosis, and angiogenesis, potentially uncovering novel targets for therapeutic intervention in cancer and other proliferative disorders.

Development of CDK-Targeting Anticancer Therapeutics

This intermediate is a key building block for pharmaceutical R&D teams advancing preclinical candidates targeting CDK-driven cancers. Its class-level validation, where analogs have shown nanomolar CDK inhibition [2] and potent antiproliferative activity, provides confidence in its therapeutic potential. The compound's robust synthetic pathway, which allows for systematic modification of its 5- and 7- positions, supports the optimization of drug-like properties such as potency, selectivity, and pharmacokinetics, ultimately increasing the probability of identifying a clinical development candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.